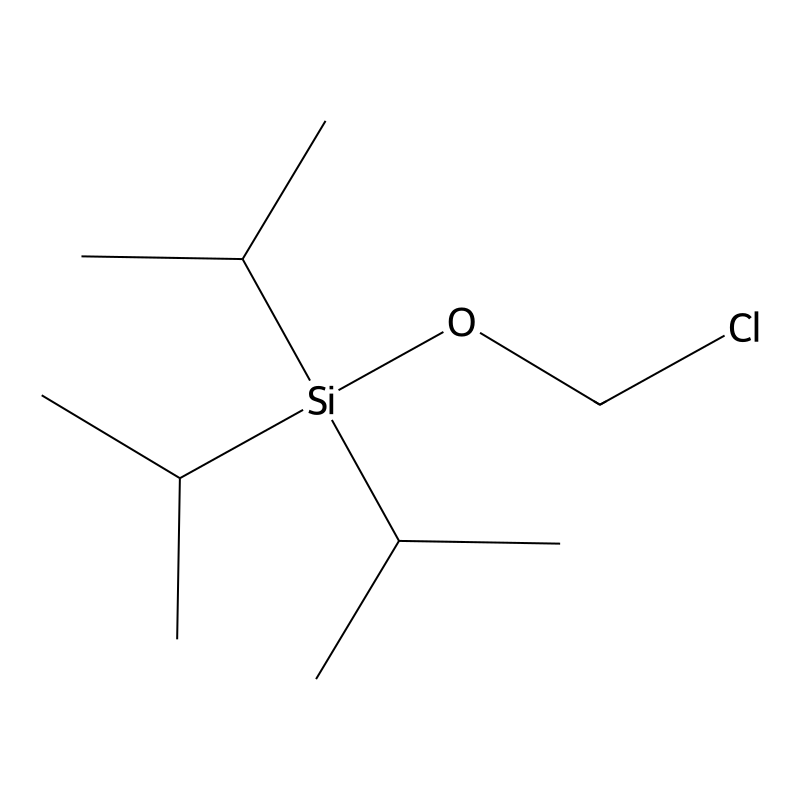

(Triisopropylsiloxy)methyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N4-acetylated 3-methylcytidine Phosphoramidites

Scientific Field: Biochemistry, specifically in the area of RNA solid-phase synthesis.

Application Summary: “(Triisopropylsiloxy)methyl chloride” is used in the synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.

Methods of Application: The synthesis of 2′-O-TBDMS- and 2′-O-TOM protected m3C phosphoramidites with N4-acetyl protection of the nucleobase is practical and high-yielding.

Results or Outcomes: The synthesized N4-acetylated 3-methylcytidine phosphoramidites can be used for solid-phase synthesis of m3C containing RNA.

Chemical Synthesis

Scientific Field: Chemistry, specifically in the area of chemical synthesis.

Application Summary: “(Triisopropylsiloxy)methyl chloride” is used in chemical synthesis.

Methods of Application: After the paraformaldehyde solid disappears, the reaction is completed. After the reaction, add water 100ml n-hexane, the organic phase separation of (isopropoxy silicon) methyl chloride crude.

(Triisopropylsiloxy)methyl chloride, with the chemical formula CHClOSi and CAS number 217300-17-9, is a colorless liquid that is primarily utilized in organic synthesis. This compound features a triisopropylsiloxy group, which contributes to its unique properties, including enhanced solubility and reactivity in various

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new carbon-silicon bonds.

- Siloxane Formation: It can react with silanol compounds to produce siloxane linkages, which are essential in polymer chemistry.

- Alkylation Reactions: This compound can act as an alkylating agent, introducing the triisopropylsiloxy group into various substrates .

While specific biological activity data for (triisopropylsiloxy)methyl chloride is limited, compounds containing silicon have been studied for their potential biological effects. Some silicon-containing compounds exhibit antimicrobial properties, but the biological implications of (triisopropylsiloxy)methyl chloride specifically remain underexplored. Caution is advised as it may cause skin and eye irritation upon exposure .

Several methods exist for synthesizing (triisopropylsiloxy)methyl chloride:

- Chloromethylation of Triisopropylsiloxy Compounds: This involves the reaction of triisopropylsiloxy compounds with chloromethylating agents.

- Direct Synthesis from Silanes: Triisopropylsilane can be reacted with chloromethyl methyl ether under controlled conditions to yield (triisopropylsiloxy)methyl chloride.

- Use of Silicon Tetrachloride: Reacting silicon tetrachloride with appropriate alcohols or silanols can also produce this compound .

(Triisopropylsiloxy)methyl chloride finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules.

- Silicone Polymer Production: Used in the formulation of silicone-based polymers and materials.

- Surface Modifications: Employed in modifying surfaces to enhance hydrophobicity and chemical resistance .

Several compounds share structural or functional similarities with (triisopropylsiloxy)methyl chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trimethylchlorosilane | CHClSi | Simpler structure; widely used as a silane coupling agent. |

| Triethoxysilane | CHOSi | Contains ethoxy groups; used for surface modification. |

| Dimethyldichlorosilane | CHClSi | Two chlorine atoms; used in silicone polymer synthesis. |

Uniqueness: (Triisopropylsiloxy)methyl chloride's triisopropylsiloxy group distinguishes it from other silanes by providing enhanced steric bulk and solubility properties, making it particularly useful in specialized organic synthesis applications .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₃ClOSi | |

| Molecular Weight | 222.83 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.96 g/mL at 20°C | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility in Water | Not reported | |

| SMILES | CC(C)Si(C(C)C)C(C)C | |

| InChI Key | SYZFQLUYDBIQCR-UHFFFAOYSA-N |

The compound’s silicon atom exhibits a tetrahedral geometry, with the isopropyl groups providing steric protection and enhancing stability. This steric bulk also influences its reactivity in synthetic applications.